molecular formula C10H5ClO3 B8659760 3-Chloro-4-phenylfuran-2,5-dione CAS No. 4814-18-0

3-Chloro-4-phenylfuran-2,5-dione

Cat. No. B8659760
CAS RN: 4814-18-0
M. Wt: 208.60 g/mol
InChI Key: XTFROYHLJUHJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-phenylfuran-2,5-dione is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.60 g/mol. The purity is usually 95%.
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properties

CAS RN

4814-18-0

Product Name

3-Chloro-4-phenylfuran-2,5-dione

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

3-chloro-4-phenylfuran-2,5-dione

InChI

InChI=1S/C10H5ClO3/c11-8-7(9(12)14-10(8)13)6-4-2-1-3-5-6/h1-5H

InChI Key

XTFROYHLJUHJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With ice-cooling, 10.0 g (57 mmol) of phenylmaleic anhydride were added to 57 ml of thionyl chloride, and the mixture was, over a period of 10 min, admixed dropwise with 9.08 g (115 mmol) of pyridine, the temperature being maintained at 10-12° C. The mixture was stirred at 10-12° C. for 30 min, heated at 75° C. for 10 min. using a preheated heating bath and allowed to cool, and excess thionylchloride was stripped off at 60° C. at reduced pressure. The residue was then boiled with 120 ml of toluene and filtered, and the residue was washed with 50 ml of hot toluene. The filtrate was concentrated under reduced pressure, titrated with petroleum ether and dried. Yield: 8.5 g, m.p. 82-83° C.
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10 g
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Synthesis routes and methods III

Procedure details

To an ice cold solution of phenylmaleic anhydride (5.74 mmol, 1.0 g) in thionyl chloride (6.0 mL) was added drop wise pyridine (11.4 mmol, 0.9 g). The reaction mixture was stirred for 60 min at 0° C., followed by heating to 75° C. for 20 min. The reaction mixture was cooled to room temperature and the thionyl chloride was removed in vacuo. The crude residue was suspended in toluene (10 mL), refluxed for 10 min., followed by filtration of the hot mixture. The filtrate was concentrated to give 1.15 g (96%) of the title. 1H NMR (400 MHz, CDCl3) δ 8.05-8.00 (m, 2H), 7.59-7.51 (m, 3H).
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